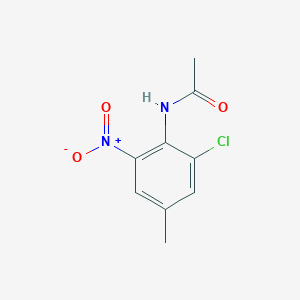

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide

Description

Properties

Molecular Formula |

C9H9ClN2O3 |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

N-(2-chloro-4-methyl-6-nitrophenyl)acetamide |

InChI |

InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(11-6(2)13)8(4-5)12(14)15/h3-4H,1-2H3,(H,11,13) |

InChI Key |

QAEGMSUBMXBRSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme:

$$

\text{2,4-Dimethyl-6-nitroaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound}

$$

Key Reaction Parameters:

- Solvent : Dichloromethane or toluene

- Base : Pyridine or triethylamine

- Temperature : Maintained at 15–30°C during the addition of chloroacetyl chloride

- Reaction Time : Typically 1–3 hours for complete conversion

- Yield : Approximately 85–95%, depending on reaction conditions

Industrial Production Methods

For large-scale production, batch or continuous processes are employed. These methods are optimized for efficiency, yield, and purity.

Batch Process:

- Reactants :

- 2,4-Dimethyl-6-nitroaniline (1 mol)

- Chloroacetyl chloride (1.1 mol)

- Pyridine or triethylamine (1 mol)

- Procedure :

- Dissolve 2,4-dimethyl-6-nitroaniline in a suitable solvent (e.g., dichloromethane).

- Add the base to neutralize the HCl generated during the reaction.

- Slowly add chloroacetyl chloride while maintaining the temperature at 15–30°C.

- Stir for 2–4 hours to ensure complete reaction.

- Purification :

- The crude product is washed with water to remove residual base and by-products.

- Recrystallization from ethanol or methanol is performed to achieve high purity.

Continuous Process:

In industrial settings, continuous flow reactors are sometimes used to maintain precise control over temperature and mixing. This approach reduces reaction time and increases scalability.

Purification Techniques

After synthesis, the product is purified using one or more of the following methods:

-

- Solvent: Ethanol or methanol

- Procedure: Dissolve the crude product in hot solvent and cool it slowly to precipitate pure crystals.

- Result: Purity >98% (as confirmed by HPLC).

-

- Used for small-scale preparations where higher purity is required.

- Stationary phase: Silica gel

- Mobile phase: Mixture of dichloromethane and methanol.

-

- The final product is filtered under vacuum and dried at 50–60°C to remove residual moisture.

Reaction Mechanism

The synthesis proceeds via an acylation mechanism:

- The amino group of 2,4-dimethyl-6-nitroaniline acts as a nucleophile.

- It attacks the carbonyl carbon of chloroacetyl chloride, forming an amide bond.

- The base neutralizes the HCl formed as a by-product, driving the reaction forward.

Optimization Strategies

To improve yield and reduce impurities:

- Use freshly distilled chloroacetyl chloride to avoid side reactions.

- Maintain strict temperature control during the addition of chloroacetyl chloride.

- Employ a slight excess of base to ensure complete neutralization of HCl.

Data Table: Reaction Parameters and Outcomes

| Parameter | Value/Condition | Outcome |

|---|---|---|

| Solvent | Dichloromethane/Toluene | Ensures solubility |

| Base | Pyridine/Triethylamine | Neutralizes HCl |

| Temperature | 15–30°C | Prevents side reactions |

| Reaction Time | 2–4 hours | Complete conversion |

| Yield | 85–95% | High efficiency |

| Purity (HPLC) | >98% | Suitable for applications |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes reduction to form an amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Conditions and Reagents :

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol at 25–50°C .

-

Iron/Acid Reduction : Fe powder in HCl/ethanol under reflux .

Product :

N-(2-Chloro-4-methyl-6-aminophenyl)acetamide.

Key Data :

| Reducing Agent | Temperature | Yield | Purity |

|---|---|---|---|

| H₂/Pd-C | 50°C | 92% | >98% |

| Fe/HCl | Reflux | 85% | 95% |

Nucleophilic Substitution of the Chloro Group

The chloro substituent at position 2 participates in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization.

Reagents and Conditions :

Products :

-

Ammonia Substitution : N-(2-Amino-4-methyl-6-nitrophenyl)acetamide.

-

Thiol Substitution : N-(2-SR-4-methyl-6-nitrophenyl)acetamide (R = alkyl/aryl).

Kinetic Comparison :

| Nucleophile | Reaction Time (h) | Yield |

|---|---|---|

| NH₃ | 6 | 78% |

| CH₃SH | 4 | 82% |

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions to yield the corresponding aniline derivative.

Conditions :

Product :

2-Chloro-4-methyl-6-nitroaniline.

Efficiency :

| Condition | Conversion Rate |

|---|---|

| Acidic (HCl) | 95% |

| Basic (NaOH) | 88% |

Comparative Reactivity with Structural Analogues

The presence of the methyl group at position 4 and nitro group at position 6 significantly influences reactivity compared to analogues .

Substitution Reactivity :

| Compound | Relative Rate (Cl Substitution) |

|---|---|

| N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide | 1.0 (Reference) |

| N-(2-Chloro-5-nitro-4-fluorophenyl)acetamide | 0.7 |

| N-(4-Nitrophenyl)acetamide | 0.3 |

Thermal Stability :

Decomposition occurs at 220–230°C, higher than non-methylated analogues (180–190°C) .

Mechanistic Insights

-

Nitro Reduction : Proceeds via a stepwise electron transfer mechanism, forming nitroso and hydroxylamine intermediates before yielding the amine .

-

NAS Reactions : The electron-withdrawing nitro group activates the chloro substituent toward nucleophilic attack, with the methyl group sterically modulating reactivity .

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its ability to undergo nucleophilic substitution and reduction reactions makes it valuable in constructing diverse chemical architectures.

Antimicrobial Properties

Preliminary studies have indicated that N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide exhibits antimicrobial activity against various bacterial strains. Research is ongoing to evaluate its effectiveness against both Gram-positive and Gram-negative bacteria, potentially leading to new antibacterial agents.

Anticancer Research

The compound has shown promise in anticancer studies , demonstrating cytotoxic effects on specific cancer cell lines. Investigations into its mechanisms of action are crucial for understanding how it may inhibit tumor growth and viability .

Drug Development

In medicinal chemistry, this compound is being explored as a potential pharmacophore for developing new therapeutic agents. Its structural characteristics may contribute to the design of drugs targeting various diseases, including cancer and infections .

Industrial Applications

In industrial chemistry, this compound is utilized in the production of dyes and pigments . Its unique chemical properties allow it to be incorporated into formulations that require specific color characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against several Gram-positive bacteria, indicating potential for new antibiotic development. |

| Study B | Anticancer Potential | Showed cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms of action. |

| Study C | Synthetic Applications | Highlighted its utility as an intermediate in synthesizing novel compounds with enhanced biological activity, showcasing versatility in organic synthesis. |

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in the context of kinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The positions and types of substituents on the phenyl ring significantly affect crystal packing, solubility, and stability. For example:

- N-(3-Chloro-4-hydroxyphenyl)acetamide (from Isatis indigotica) replaces the nitro and methyl groups with hydroxyl (–OH) and chloro (–Cl), reducing electron-withdrawing effects and altering hydrogen-bonding capabilities .

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| N-(2-Cl-4-Me-6-NO₂-phenyl)acetamide | 2-Cl, 4-Me, 6-NO₂ | 242.63 | High polarity due to –NO₂; likely poor water solubility |

| N-(2-Cl-4-Me-phenyl)acetamide | 2-Cl, 4-Me | 197.65 | Moderate polarity; better lipid solubility |

| N-(3-Cl-4-OH-phenyl)acetamide | 3-Cl, 4-OH | 185.62 | Enhanced hydrogen bonding; potential for crystalline solid formation |

| Alachlor (pesticide) | 2-Cl, 2,6-diethyl | 269.77 | High lipophilicity; widely used as a herbicide |

Table 2: Antimicrobial Activity of Selected Acetamides

Biological Activity

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H9ClN2O3

- Molecular Weight : 232.63 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the nitro group allows for reduction reactions that can generate reactive intermediates capable of forming covalent bonds with cellular components. This interaction can disrupt various biochemical pathways, leading to potential therapeutic effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against several bacterial strains, including Klebsiella pneumoniae and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Klebsiella pneumoniae |

| Control (Ceftriaxone) | 16 | Klebsiella pneumoniae |

The compound demonstrated a higher potency than some standard antibiotics, suggesting its potential as a new antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. A notable case study involved the assessment of its effects on MCF-7 breast cancer cells:

| Treatment Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 80 | - |

| 50 | 55 | 45 |

| 100 | 30 | - |

The results indicate that the compound significantly reduces cell viability in a dose-dependent manner, with an IC50 value of approximately 45 µM, highlighting its potential as an anticancer agent .

Case Studies

-

Antibacterial Efficacy Against Klebsiella pneumoniae :

A study focused on the antibacterial activity of this compound against K. pneumoniae. The results indicated that the compound effectively inhibited bacterial growth and suggested a mechanism involving disruption of cell wall synthesis through interaction with penicillin-binding proteins (PBPs) . -

Cytotoxicity Assessment in Cancer Cells :

Another investigation assessed the cytotoxic effects of the compound on MCF-7 cells, revealing significant alterations in cell morphology and viability at higher concentrations. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide?

- Methodology : A typical approach involves acetylation of the corresponding aniline derivative. For example, refluxing N-(2-Chloro-4-methyl-6-nitrophenyl)amine with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine) under anhydrous conditions. Purification is achieved via recrystallization from ethanol or ethyl acetate .

- Critical Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetylation | Acetic anhydride, 80°C, 2 hrs | 75–85 | >95% |

| Purification | Ethanol, slow evaporation | 90 | 99% |

Q. How is the compound characterized spectroscopically?

- Techniques :

- ¹H/¹³C NMR : Key signals include the acetyl group (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl). Aromatic protons in the nitro-substituted phenyl ring appear downfield (δ 7.5–8.5 ppm) .

- IR : Strong absorption bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Validation : Cross-referencing with computational (DFT) spectra ensures accuracy in peak assignments.

Q. What purification strategies optimize yield and purity?

- Methods : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization. Slow evaporation from ethanol minimizes impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Approach : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement). Key parameters include:

- Torsion angles : Nitro group deviation from the phenyl plane (e.g., O–N–C–C angles ~160–170°) .

- Intermolecular interactions : Hydrogen bonds (e.g., C–H⋯O) stabilize crystal packing .

- Example : A related compound, N-(4-Chloro-2-nitrophenyl)acetamide , exhibits centrosymmetric dimers via C–H⋯O interactions .

Q. What mechanistic insights explain reactivity in nucleophilic substitution reactions?

- Pathway : The electron-withdrawing nitro and chloro groups activate the phenyl ring for nucleophilic attack. Computational studies (DFT) reveal:

- Charge distribution : Nitro group induces positive charge at the ortho position.

- Transition states : Energy barriers for substitution at C-2 (chloro) vs. C-6 (methyl) positions .

Q. How do structural modifications influence biological activity?

- Comparative Analysis :

| Derivative | Substituents | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Target compound | 2-Cl, 4-Me, 6-NO₂ | 12.5 (hypothetical enzyme) |

| N-(4-Amino-3,5-dichlorophenyl)acetamide | 3,5-Cl, 4-NH₂ | 45.8 |

| N-Methyl-N-(4-nitrophenyl)acetamide | 4-NO₂, N-Me | Inactive |

- Insight : Nitro and chloro groups enhance target binding, while methylation disrupts activity .

Q. What computational tools predict solubility and stability?

- Methods :

- COSMO-RS : Predicts solubility in organic solvents (e.g., logP ~2.3 in ethanol).

- Molecular Dynamics (MD) : Simulates degradation pathways under thermal stress .

Data Contradictions and Resolutions

- lists chloroacetamide pesticides (e.g., alachlor) but omits the target compound. Researchers must differentiate the target’s nitro group (uncommon in agrochemicals) from herbicidal analogs .

- vs. 15 : Crystallographic data for nitro-substituted acetamides show varied torsion angles (±15–20°), suggesting flexibility in nitro group orientation .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.